Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide
Overview
Description
Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide is a chemical compound with the CAS Number: 1359865-98-7 . It has a molecular weight of 295.15 . The IUPAC name for this compound is potassium trifluoro [4- (1-piperidinylcarbonyl)phenyl]borate (1-) . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BF3NO.K/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17;/h4-7H,1-3,8-9H2;/q-1;+1 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 295.15 . The compound’s InChI code is 1S/C12H14BF3NO.K/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17;/h4-7H,1-3,8-9H2;/q-1;+1 , which provides information about its molecular structure.Scientific Research Applications
Synthesis and Glycosylation
- A study by Crich and Vinogradova (2007) highlights the synthesis and use of trifluoro analogs in glycosylation reactions. These compounds were used as donors in reactions activated by a 1-benzenesulfinyl piperidine system, with the stereochemical outcome of the glycosylation reactions influenced by the fluorine atoms present.
Chiral Synthesis of Piperidine Derivatives
- Lau et al. (2002) describe a large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives, using a hetero Diels–Alder reaction between trifluoroacetic acid–boron trifluoride and other components, leading to piperidine-2-carboxylic acid ethyl ester. This research contributes to the development of piperidine derivatives in organic synthesis (Lau et al., 2002).
Borylation of Fluorinated Arenes
- Landmann et al. (2017) explored the reactivity of boron-centered nucleophiles with fluorinated arenes, resulting in the formation of various borate anions. This study illustrates the chemical versatility and potential applications of such compounds in organic synthesis (Landmann et al., 2017).
Luminescence Properties in Complexes
- Moriguchi et al. (2017) investigated the synthesis of europium (III) complexes involving piperidine and trifluoro compounds. These complexes exhibited strong photoluminescence emissions, suggesting potential applications in materials science and photoluminescent materials (Moriguchi et al., 2017).
Photophysical Properties in Solution
- The study of photophysical properties of borondipyrromethene analogues by Qin et al. (2005) reveals the influence of piperidine and trifluoro compounds on fluorescence quantum yields and lifetimes, indicating their potential use in photochemistry and fluorescence studies (Qin et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
potassium;trifluoro-[4-(piperidine-1-carbonyl)phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3NO.K/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17;/h4-7H,1-3,8-9H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQFTXUNHFCQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N2CCCCC2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359865-98-7 | |
Record name | potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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